molecular formula C13H17BF2O3 B13619445 (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B13619445
M. Wt: 270.08 g/mol
InChI Key: FGOUJMIAZXGHCY-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of two fluorine atoms and a boronic ester group attached to a phenyl ring, along with a methanol group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorophenylboronic acid and pinacol.

    Formation of Boronic Ester: The 2,5-difluorophenylboronic acid is reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.

    Introduction of Methanol Group: The boronic ester is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the presence of both fluorine atoms and a boronic ester group on the same phenyl ring. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H17BF2O3

Molecular Weight

270.08 g/mol

IUPAC Name

[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

FGOUJMIAZXGHCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)CO)F

Origin of Product

United States

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